![molecular formula C7H11BrNO3P B13634914 [4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)
[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide is an organic compound that has been utilized in various scientific research applications. It is a white crystalline solid with a molecular weight of 391.86 g/mol and a melting point of 76.5 °C. This compound is known for its versatility and has been used as a reagent in organic synthesis, a catalyst in biochemical reactions, and a substrate for the production of various compounds.
Méthodes De Préparation
The synthesis of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide involves the reaction between an amine group and a carboxylic acid. The compound can be synthesized through various synthetic routes, including the use of specific reagents and reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide has been used in a variety of scientific research applications, including:
Organic Synthesis: It serves as a reagent in the synthesis of various compounds, such as 4-amino-2-methylbenzoic acid and 4-amino-3-methylbenzoic acid.
Catalysis: The compound acts as a catalyst in biochemical reactions, facilitating the formation of covalent bonds between functional groups.
Production of Compounds: It is used as a substrate for the production of various compounds, including 4-amino-3-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid.
Mécanisme D'action
The mechanism of action of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide involves catalyzing the reaction between an amine group and a carboxylic acid. It facilitates the formation of a covalent bond between these two functional groups by transferring a proton from the amine group to the carboxylic acid group. This mechanism is crucial for its role as a reagent and catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide can be compared with other similar compounds, such as:
- 4-Amino-2-methylbenzoic acid
- 4-Amino-3-methylbenzoic acid
- 4-Amino-3-chlorobenzoic acid
- 4-Amino-2-chlorobenzoic acid
These compounds share similar functional groups and chemical properties but differ in their specific applications and reactivity. The uniqueness of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide lies in its versatility and ability to act as both a reagent and a catalyst in various chemical reactions.
Propriétés
Formule moléculaire |
C7H11BrNO3P |
|---|---|
Poids moléculaire |
268.04 g/mol |
Nom IUPAC |
[4-(aminomethyl)phenyl]phosphonic acid;hydrobromide |
InChI |
InChI=1S/C7H10NO3P.BrH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H |
Clé InChI |
RJZYYRZJKVAZCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)P(=O)(O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


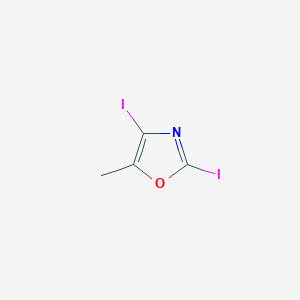
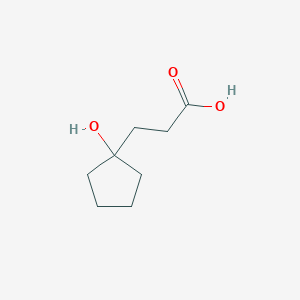
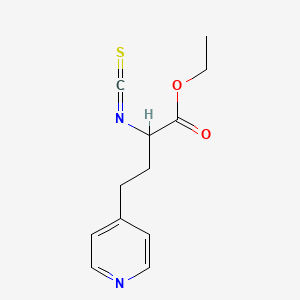
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
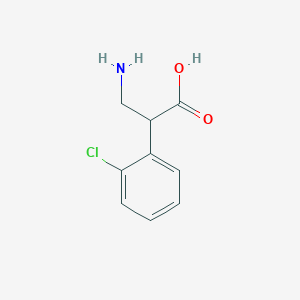
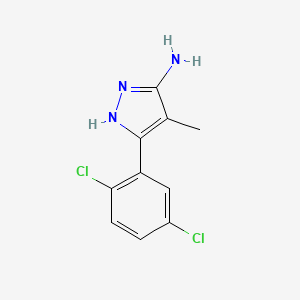
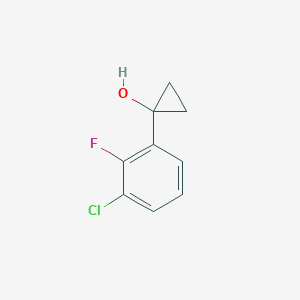
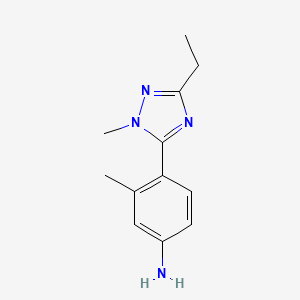



![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)

